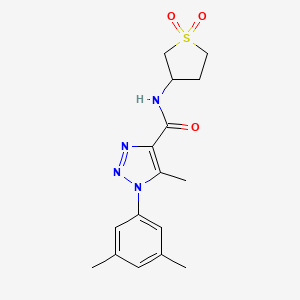

1-(3,5-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

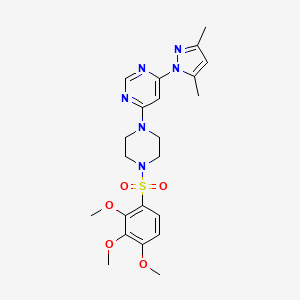

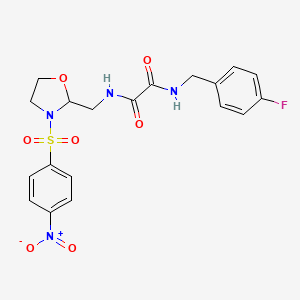

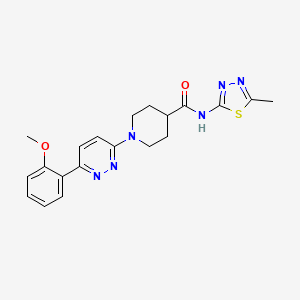

Vue d'ensemble

Description

The compound 1-(3,5-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a nitrogen-rich molecule that is likely to have been synthesized for its potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of nitrogen-rich heterocyclic compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved the reaction of a prop-2-en-1-one derivative with semicarbazide . These methods suggest that the synthesis of the compound may also involve a multi-step reaction, possibly starting with a methylated phenyl compound and a tetrahydrothiophene derivative.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using techniques such as single-crystal X-ray diffraction, as seen with the sodium complex of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and the pyrazole-1-carboxamide derivative . These analyses provide detailed information about the crystal system, space group, and unit cell parameters, which are crucial for understanding the compound's molecular geometry and potential intermolecular interactions.

Chemical Reactions Analysis

The reactivity of nitrogen-rich compounds is of particular interest due to their potential energetic properties. The thermal stability of such compounds can be assessed using differential scanning calorimetry (DSC), as demonstrated for the tetrazole and triazole compounds, which showed decomposition peak temperatures of 332.6 °C and 374.1 °C, respectively . This information is vital for predicting the behavior of the compound under study in various chemical reactions and environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogen-rich compounds, such as density, enthalpy of formation, detonation pressure, and velocity, can be calculated using computational methods like Gaussian 09 and predicted using equations like Kamlet–Jacobs . These properties are essential for evaluating the compound's potential applications. For instance, the lack of sensitivity to impact and friction reported for compound 2 in paper indicates a level of safety for handling and storage, which could be relevant for the compound .

Applications De Recherche Scientifique

Triazole Derivatives in Drug Discovery

Triazole derivatives are notable for their wide range of biological activities, making them significant in the field of medicinal chemistry. For example, 1,2,3-triazole analogues of 2-aminobenzylamine have been synthesized and explored for their potential pharmacological properties (Albert, 1970). The triazole ring, due to its unique structural features and ability to mimic peptide bonds, is often utilized in the design of peptidomimetics, which can serve as inhibitors or modulators of various biological targets. This utility extends to the development of compounds with antitumor, antimicrobial, and anti-inflammatory properties, showcasing the versatility of triazole derivatives in drug development.

Carboxamide Functionalities in Pharmaceutical Research

Carboxamide groups play a crucial role in the pharmacokinetic and pharmacodynamic profiles of drugs, contributing to hydrogen bonding and enhancing molecular recognition processes. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which include carboxamide functionalities, have been investigated for their anticancer and anti-5-lipoxygenase agents, demonstrating the carboxamide's utility in contributing to therapeutic activity (Rahmouni et al., 2016). These functionalities are critical in the design of enzyme inhibitors and receptor ligands, where the interaction with biological macromolecules can be fine-tuned for desired therapeutic outcomes.

Propriétés

IUPAC Name |

1-(3,5-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-10-6-11(2)8-14(7-10)20-12(3)15(18-19-20)16(21)17-13-4-5-24(22,23)9-13/h6-8,13H,4-5,9H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFVPLXYLIYBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3CCS(=O)(=O)C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2502029.png)

![2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2502030.png)

![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)

![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)

![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2502036.png)

![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)

![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)